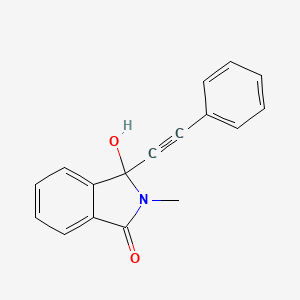
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone, also known as HPI-1, is a synthetic compound that has garnered interest in the scientific community due to its potential applications in drug development. HPI-1 belongs to the class of isoindolinone compounds, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone exhibits promising anticancer activity. Researchers have found that it selectively inhibits specific cancer cell lines, making it a potential candidate for targeted therapies. Its mechanism of action involves interfering with cell cycle progression and inducing apoptosis (programmed cell death). Further studies are needed to explore its efficacy in vivo and its potential as an adjunct to existing cancer treatments .
Neuroprotective Effects
The compound’s structure suggests neuroprotective properties. It may modulate neuronal signaling pathways, potentially benefiting conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke. Preclinical studies have shown that it can enhance neuronal survival and reduce oxidative stress. However, clinical trials are necessary to validate its neuroprotective potential .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers are investigating its use in managing conditions like rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
Preliminary studies suggest that this compound may have antiviral properties. It could inhibit viral replication by targeting specific viral enzymes or proteins. Researchers are exploring its potential against viruses like HIV, herpes simplex, and influenza. However, more research is needed to establish its efficacy and safety .
Photophysical Applications
The compound’s unique photophysical properties make it interesting for applications in optoelectronics and materials science. Its fluorescence properties allow it to serve as a fluorescent probe or sensor. Researchers are investigating its use in organic light-emitting diodes (OLEDs), solar cells, and other photonic devices .
Chemical Synthesis and Medicinal Chemistry
Beyond its biological applications, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is valuable in chemical synthesis. Medicinal chemists use it as a building block to create novel derivatives with modified properties. These derivatives may have improved bioavailability, enhanced selectivity, or altered pharmacokinetics. Its versatile structure allows for diverse modifications, making it a valuable tool in drug discovery .
Eigenschaften
IUPAC Name |
3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIMBAPXISOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


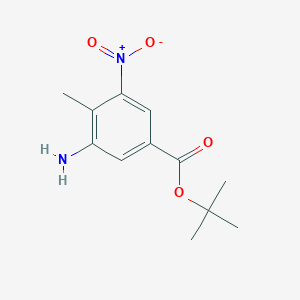
![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)
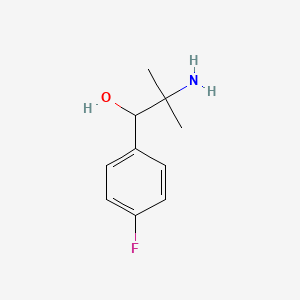
![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)
![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)
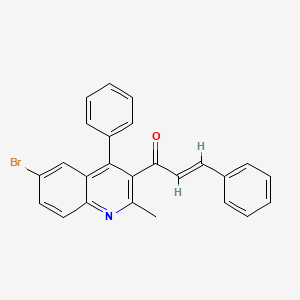
![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)


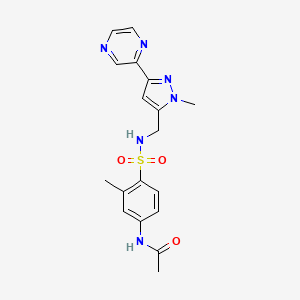

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)